2-Bromo-4-(pentafluorothio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(pentafluorothio)phenol is a chemical compound that belongs to the class of organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(pentafluorothio)phenol typically involves the reaction of 3-bromo-4-hydroxyphenol with sulfur pentafluoride. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(pentafluorothio)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenylsulfur compounds.
Scientific Research Applications
2-Bromo-4-(pentafluorothio)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur-containing functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(pentafluorothio)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues in proteins, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxyphenylsulfur trifluoride
- 3-Bromo-4-hydroxyphenylsulfur tetrafluoride
- 3-Bromo-4-hydroxyphenylsulfur hexafluoride
Uniqueness
2-Bromo-4-(pentafluorothio)phenol is unique due to its specific combination of bromine, hydroxyl, and sulfur pentafluoride groups. This unique structure imparts distinct reactivity and properties compared to other similar compounds. Its high reactivity and potential for diverse applications make it a valuable compound in scientific research and industrial processes.
Biological Activity
2-Bromo-4-(pentafluorothio)phenol is a fluorinated phenolic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.
This compound (CAS No. 1426290-12-1) features a bromine atom and a pentafluorothio group attached to a phenolic ring. The presence of these electronegative substituents significantly influences its reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been suggested that fluorinated phenolic compounds can inhibit enzymes involved in metabolic pathways. For example, the interaction with cytochrome P450 enzymes could lead to altered drug metabolism, impacting pharmacokinetics and toxicity profiles.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis .
- Cell Membrane Interaction : The lipophilicity of fluorinated compounds can enhance their ability to integrate into cell membranes, potentially disrupting membrane integrity and function .
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that the compound can induce cell death through apoptosis in human cancer cells, with IC50 values indicating its potency in inhibiting cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MV4-11 (Leukemia) | 0.32 |
DLD-1 (Colon Cancer) | 4.05 |
MCF-7 (Breast Cancer) | 5.59 |
These values suggest that the compound is particularly effective against leukemia cells compared to other cancer types, highlighting its potential as an anticancer agent .
Antimicrobial Activity
Preliminary studies also suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with microbial membranes, potentially leading to increased permeability and cell lysis.
Case Studies
- Study on Anticancer Activity : A study investigated the effects of various fluorinated phenolic compounds on cancer cell lines, revealing that this compound exhibited significant cytotoxicity against MV4-11 cells with an IC50 value of 0.32 µM. This study emphasizes the role of fluorination in enhancing biological activity .
- Mechanistic Insights : Another research effort focused on understanding the molecular mechanisms behind the anticancer activity of fluorinated compounds, including this compound. The findings indicated that these compounds could modulate gene expression related to apoptosis and cell cycle regulation, suggesting a multifaceted mechanism of action .
Properties
IUPAC Name |
2-bromo-4-(pentafluoro-λ6-sulfanyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF5OS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWCCOJAIASGTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.